molecular formula C17H17N5OS B2407464 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide CAS No. 874783-06-9

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide

Cat. No.: B2407464
CAS No.: 874783-06-9
M. Wt: 339.42
InChI Key: FZHZIDSMWHRVSA-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-benzylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c18-22-16(14-9-5-2-6-10-14)20-21-17(22)24-12-15(23)19-11-13-7-3-1-4-8-13/h1-10H,11-12,18H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZIDSMWHRVSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-N-benzylacetamide

The synthesis begins with the preparation of 2-chloro-N-benzylacetamide, a critical intermediate. This step involves the reaction of benzylamine with chloroacetyl chloride in glacial acetic acid under controlled conditions:

Procedure :

  • Benzylamine (0.033 mol) is dissolved in 15 mL of glacial acetic acid.
  • Chloroacetyl chloride (0.037 mol) is added dropwise while cooling in an ice bath.
  • The mixture is stirred for 30 minutes in the ice bath and then for 1 hour at room temperature.
  • The product is precipitated by pouring the mixture into saturated sodium acetate solution.
  • The precipitate is filtered, washed with cold water, and recrystallized from ethanol.

Yield : 87% (5.26 g)
Melting Point : 92°C
Characterization :

  • IR (KBr) : 3278.81 cm⁻¹ (N–H stretch), 3063.04 cm⁻¹ (aromatic C–H stretch), 1671.52 cm⁻¹ (C=O stretch).

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

The triazole-thiol intermediate is synthesized via cyclization of potassium dithiobenzocarbazinate with hydrazine hydrate:

Procedure :

  • Potassium dithiobenzocarbazinate (0.011 mol) is suspended in 10 mL of water.
  • Hydrazine hydrate (0.033 mol) is added, and the mixture is refluxed for 6 hours.
  • The cooled mixture is filtered, and the residue is washed with ethanol.

Yield : 68%
Characterization :

  • IR (KBr) : 3250 cm⁻¹ (N–H stretch), 1290 cm⁻¹ (S–H stretch), 1237 cm⁻¹ (N–N=C stretch).

Coupling Reaction to Form Target Compound

The final step involves the nucleophilic substitution of 2-chloro-N-benzylacetamide with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol:

Procedure :

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.0005 mol) is dissolved in 15 mL of acetonitrile.
  • 2-Chloro-N-benzylacetamide (0.0005 mol) and triethylamine (0.001 mol) are added.
  • The mixture is refluxed for 4 hours, cooled, and poured into water.
  • The aqueous layer is extracted with chloroform, and the solvent is evaporated.
  • The residue is washed with acetone and recrystallized from ethanol.

Yield : 86%
Melting Point : 219°C
Characterization :

  • ¹H-NMR (DMSO-d₆) : δ 10.37 (s, 1H, NH), 7.51–7.42 (m, 5H, aromatic), 4.41 (s, 2H, CH₂).

Reaction Conditions and Optimization

Temperature and Time Dependence

Refluxing at 80–85°C for 4 hours achieves optimal conversion rates. Shorter durations (≤2 hours) result in incomplete reactions, while prolonged heating (>6 hours) may degrade the product.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy :

  • C=O Stretch : 1671–1610 cm⁻¹ (amide bond).
  • N–H Stretch : 3278–3250 cm⁻¹ (amine and amide groups).

¹H-NMR :

  • Aromatic protons appear as multiplets at δ 7.42–7.51.
  • The acetamide methylene group (CH₂) resonates at δ 4.41.

Purity Assessment

Recrystallization from ethanol yields >95% purity, as confirmed by thin-layer chromatography (TLC) using benzene:chloroform:ethyl acetate (6:3:1).

Data Tables

Table 1: Synthesis of Key Intermediates

Intermediate Reagents Conditions Yield
2-Chloro-N-benzylacetamide Chloroacetyl chloride 0°C → RT, 1.5 h 87%
4-Amino-5-phenyltriazole-3-thiol Hydrazine hydrate Reflux, 6 h 68%

Table 2: Final Coupling Reaction Parameters

Parameter Value
Solvent Acetonitrile
Catalyst Triethylamine
Temperature Reflux (80–85°C)
Time 4 hours
Yield 86%

Chemical Reactions Analysis

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit anticancer properties. For instance, studies have shown that derivatives of triazoles can induce apoptosis in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects against human cancer cells, demonstrating promising results.

Case Study:
In vitro studies have reported that 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide exhibits significant inhibitory activity against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Triazole derivatives are known for their efficacy against a range of pathogens. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study:
In one study, the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Diuretic Activity

Another notable application is in the field of diuretics. Research has shown that modifications to the structure of triazole derivatives can enhance diuretic effects. The compound's thioether group contributes to its biological activity by influencing renal function.

Case Study:
A study assessed various derivatives of triazole compounds for diuretic activity, revealing that certain substitutions significantly enhanced their efficacy in increasing urine output .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in critical biological processes, leading to the disruption of cellular functions and ultimately causing cell death. This makes it a potential candidate for the development of new therapeutic agents .

Comparison with Similar Compounds

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The molecular formula of this compound is C19H21N5OSC_{19}H_{21}N_{5}OS with a molecular weight of 367.47 g/mol. The compound features a triazole ring which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-phenyltriazole with appropriate acetic acid derivatives under controlled conditions. The synthesis pathway often includes the use of coupling agents to facilitate the formation of the amide bond.

Antitumor Activity

Research has demonstrated that compounds containing a triazole moiety exhibit notable antitumor properties. In a study evaluating various derivatives against approximately 60 human tumor cell lines, compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA549 (Lung)12.5Apoptosis induction
Compound BMCF7 (Breast)15.0Cell cycle arrest
2-(...)-amideHeLa (Cervical)10.0Caspase activation

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have indicated that triazole derivatives can inhibit the growth of various bacterial strains, including resistant strains . The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial activity of several triazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, demonstrating significant efficacy against both pathogens .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications at different positions on the triazole ring and the acetamide group can significantly influence their potency and selectivity against specific targets.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution on Triazole RingEnhanced antitumor activity
Variation in Acetamide GroupImproved selectivity against bacteria

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-benzylacetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux. Reaction progress is monitored by TLC (hexane:ethyl acetate, 9:1). Post-reaction, solvent removal under reduced pressure and crystallization (e.g., ethanol) are critical for purification. Yield optimization requires precise control of stoichiometry (e.g., 20 mmol substrate, 30 mmol NaN₃) and reaction time (5–7 hours) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H NMR (to confirm proton environments), IR spectroscopy (to identify functional groups like thioether or acetamide), and LC-MS (for molecular weight confirmation). Elemental analysis validates empirical formulas. Purity is assessed via TLC or HPLC with UV detection, ensuring Rf values align with standards .

Q. What excipients and methods are effective in formulating this compound into tablets?

  • Methodological Answer : Wet granulation is preferred for tablet formulation. Key excipients include:

  • Diluents : Sugar powder (improves flowability).
  • Disintegrants : Crosslinked polyvinylpyrrolidone.
  • Binders : Hydroxypropyl methylcellulose (HPMC).
  • Lubricants : Magnesium stearate.
    Pharmaco-technological parameters (friability, disintegration time) are optimized using a Graeco-Latin square experimental design .

Advanced Research Questions

Q. How do structural modifications (e.g., linker/tail groups) impact biological activity, and what computational tools validate these effects?

  • Methodological Answer : Modifications to the triazole-thioacetamide scaffold (e.g., substituting the benzyl group with phenoxyphenyl) can enhance SIRT2 inhibition. Use PASS software to predict biological activity (e.g., antimicrobial, anticancer) and AutoDock/Vina for molecular docking to assess binding affinities to target proteins (e.g., SIRT2 active site). Validate predictions with in vitro assays .

Q. What pharmacokinetic challenges arise with this compound, and how are metabolites identified?

  • Methodological Answer : Rapid serum clearance (t₁/₂ = 0.32 hours in rats) suggests poor bioavailability. Metabolite identification involves LC-MS/MS after intragastric administration. Hydrophilic interaction chromatography (HILIC) separates polar metabolites, while mass spectral fragmentation patterns (e.g., m/z shifts) indicate metabolic pathways like oxidation or conjugation .

Q. How can contradictory bioactivity data (e.g., antiradical vs. antimicrobial activity) be reconciled?

  • Methodological Answer : Contradictions often stem from structural nuances. For example, carboxylate salt formation (e.g., converting thioacetic acid to its potassium salt) may reduce antiradical activity by blocking reactive groups, while enhancing solubility and antimicrobial efficacy. Use DPPH scavenging assays and agar diffusion methods to compare activity profiles systematically .

Q. What thermodynamic parameters govern chromatographic retention of this compound and its impurities?

  • Methodological Answer : Hydrophilic chromatography retention depends on temperature and mobile phase composition. Calculate ΔH° (enthalpy) and ΔS° (entropy) of transfer from mobile to stationary phases using Van’t Hoff plots. For impurities, retention factor (k) variations correlate with substituent hydrophobicity (e.g., morpholinium vs. methylphenyl groups) .

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